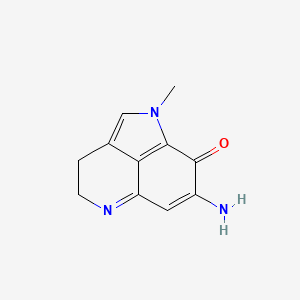

Makaluvamine A

Description

from fruiting bodies of Didymium bahiense; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

10-amino-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-14-5-6-2-3-13-8-4-7(12)11(15)10(14)9(6)8/h4-5H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIRYCQUTHWLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2CCN=C3C2=C1C(=O)C(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163397 | |

| Record name | Makaluvamine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146555-78-4 | |

| Record name | Makaluvamine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146555784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Makaluvamine A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Makaluvamine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Marine Alkaloid Makaluvamine A: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Makaluvamine A is a marine-derived pyrroloiminoquinone alkaloid that has garnered significant interest within the scientific community due to its potent cytotoxic and antitumor properties. This technical guide provides an in-depth overview of the natural origins of this compound, a detailed protocol for its isolation and purification, a summary of its quantitative biological activity, and an elucidation of its primary mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, oncology, and the development of novel therapeutic agents.

Natural Source of this compound

This compound is a secondary metabolite produced by marine invertebrates, primarily sponges. The most well-documented sources of this compound belong to the genus Zyzzya. Specific species from which this compound and its analogs have been isolated include:

-

Zyzzya cf. marsailis : A Fijian sponge that has been a primary source for the isolation of several makaluvamines, including this compound.

-

Zyzzya fuliginosa : Another species of sponge from which makaluvamines have been identified.[1]

-

Histodermella sp. : An Indonesian sponge also found to produce these cytotoxic alkaloids.

-

Smenospongia aurea : A Jamaican sponge that is another known source.

These sponges synthesize a variety of structurally related pyrroloiminoquinone alkaloids, with the makaluvamines being a prominent class.

Biological Activity and Quantitative Data

This compound exhibits significant cytotoxic activity against a range of human cancer cell lines. Its primary mechanism of action is the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and cell division.[2] By inhibiting this enzyme, this compound induces DNA damage, leading to cell cycle arrest and apoptosis.

The following table summarizes the reported cytotoxic activity of this compound and its closely related analogs against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | HCT-116 | Colon Carcinoma | Value not explicitly stated, but potent activity noted |

| Makaluvamine F | HCT-116 | Colon Carcinoma | 25 (IC90) |

| Synthetic Analog (Ic) | A549 | Lung Cancer | Potent activity leading to further study |

| Synthetic Analog (Ic) | H1299 | Lung Cancer | Activity noted |

| Synthetic Analog (Ic) | H460 | Lung Cancer | Activity noted |

Note: Specific IC50 values for this compound are not consistently reported across the literature, which often focuses on the broader family of makaluvamines and their synthetic analogs. The potent activity of this compound is, however, well-established.

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from its natural sponge source, based on common methodologies described in the literature.

Extraction

-

Sample Preparation: Obtain a freeze-dried sample of the marine sponge (e.g., Zyzzya cf. marsailis).

-

Solvent Extraction:

-

Exhaustively extract the dried sponge material with 50% ethanol (EtOH) in water at room temperature.

-

Concentrate the resulting extract under reduced pressure to yield a dark, crude residue.

-

Chromatographic Purification

-

Initial Fractionation (Column Chromatography):

-

Subject the crude extract to column chromatography using a non-polar stationary phase like Polychrome-1 (powdered Teflon).

-

Elute with a solvent gradient ranging from water to 100% ethanol.

-

Collect fractions and monitor for the presence of makaluvamines using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Secondary Purification (Sephadex LH-20 Chromatography):

-

Pool the fractions containing the compounds of interest.

-

Apply the pooled fractions to a Sephadex LH-20 column.

-

Elute with a solvent system such as chloroform-ethanol-trifluoroacetic acid (e.g., 3:1:0.1%). This step is effective in separating the different makaluvamine analogs.

-

-

Final Purification (Reverse-Phase HPLC):

-

For final purification to obtain highly pure this compound, utilize reverse-phase HPLC.

-

Employ a C18 column with a mobile phase consisting of a gradient of methanol in water with a small percentage of trifluoroacetic acid (e.g., 0.05%) to improve peak shape.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Signaling Pathways and Mechanism of Action

The primary molecular target of this compound is DNA topoisomerase II. The inhibition of this enzyme initiates a cascade of cellular events culminating in apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

The workflow for the isolation and purification of this compound can be visualized as follows:

Caption: Experimental workflow for this compound isolation.

Conclusion

This compound continues to be a compound of significant interest in the field of marine natural products and oncology. Its potent inhibition of topoisomerase II and subsequent induction of apoptosis in cancer cells underscore its potential as a lead compound for the development of new anticancer therapies. This guide provides a comprehensive overview of its natural source, a detailed methodology for its isolation, a summary of its biological activity, and a clear representation of its mechanism of action, serving as a valuable resource for the scientific community. Further research into the synthesis of more potent and selective analogs of this compound is a promising avenue for future drug discovery efforts.

References

The Quest for Makaluvamine A: A Technical Guide to its Discovery and Isolation from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of Makaluvamine A, a potent cytotoxic pyrroloiminoquinone alkaloid derived from marine sponges. This document details the experimental protocols, quantitative data, and biological context necessary for researchers in natural product chemistry, oncology, and drug discovery.

Introduction: The Marine Origins of a Potent Anti-cancer Agent

Marine sponges have long been a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the pyrroloiminoquinone alkaloids have garnered significant attention for their potent cytotoxic properties. This compound, first isolated from a marine sponge of the genus Zyzzya, stands out as a promising anti-cancer agent due to its potent inhibitory activity against topoisomerase II, a critical enzyme in DNA replication and cell proliferation.[1][2][3] This guide delves into the scientific journey of this compound, from its discovery in the vibrant ecosystems of the ocean to its characterization as a molecule with significant therapeutic potential.

Discovery and Bioassay-Guided Fractionation

The discovery of this compound was the result of a bioassay-guided fractionation approach, a systematic process where crude extracts of marine organisms are tested for biological activity, and the active fractions are progressively purified to isolate the responsible compounds. The initial cytotoxic activity was observed in the crude extract of the marine sponge Zyzzya fuliginosa against the HCT-116 human colon carcinoma cell line.

Below is a generalized workflow representing the bioassay-guided isolation of this compound.

Experimental Protocols

This section provides a detailed methodology for the isolation and characterization of this compound, synthesized from various reported procedures.

Extraction and Initial Fractionation

-

Sponge Material : A freeze-dried and ground sample of the marine sponge Zyzzya fuliginosa is used as the starting material.

-

Extraction : The sponge material is exhaustively extracted with a 50% aqueous ethanol (EtOH) solution at room temperature. The resulting extract is then concentrated under reduced pressure to yield a dark red residue.

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The cytotoxicity of each fraction is evaluated, with the highest activity typically found in the EtOAc and n-BuOH fractions.

Chromatographic Purification

The active fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Chromatography : The active fraction is applied to a silica gel column and eluted with a gradient of increasing polarity, commonly a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Size-Exclusion Chromatography : Fractions exhibiting significant cytotoxic activity are further purified on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC) : Final purification is achieved using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system, such as a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA), to yield pure this compound.

Topoisomerase II Inhibition Assay

The ability of this compound to inhibit human topoisomerase II is a key indicator of its mechanism of action. A common method is the kDNA decatenation assay.

-

Reaction Mixture : Prepare a reaction mixture containing 10x topoisomerase II reaction buffer, kinetoplast DNA (kDNA), and purified human topoisomerase II enzyme.

-

Inhibitor Addition : Add varying concentrations of this compound (or a vehicle control, typically DMSO) to the reaction mixture.

-

Incubation : Incubate the reaction at 37°C for 30-60 minutes to allow for the enzymatic reaction to occur.

-

Reaction Termination : Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis : The reaction products are separated on a 1% agarose gel. Decatenated DNA migrates into the gel, while the catenated kDNA remains in the well.

-

Visualization : The DNA bands are visualized by staining with ethidium bromide and imaging under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA.

Quantitative Data

This section summarizes the key quantitative data for this compound, including its physicochemical properties and biological activity.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| HRMS (ESI-Q-TOF) [M+H]⁺ | calcd. for C₁₄H₁₃N₂O₂: 241.0977, found: (data varies slightly between sources) |

| ¹H NMR (500 MHz, CD₃OD) | δ 7.61 (d, J = 7.8 Hz, 1H), 7.32 (d, J = 8.1 Hz, 1H), 7.08–6.99 (m, 4H), 4.96 (s, 1H), 3.76–3.73 (m, 4H), 3.14 (t, J = 6.3 Hz, 2H), 2.89 (t, J = 7.1 Hz, 2H), 2.88 (s, 3H) |

| ¹³C NMR (125 MHz, CD₃OD) | δ 168.1, 157.4, 155.5, 138.3, 128.7, 127.0, 124.7, 124.5, 122.6, 120.0, 119.3, 119.1, 112.5, 112.3, 84.0, 54.1, 45.5, 39.2, 25.9, 20.3 |

Note: NMR data can vary slightly based on the solvent and instrument used.

Table 2: Biological Activity of this compound

| Assay | Cell Line/Target | Result (IC₅₀/Activity) | Reference |

| Cytotoxicity | HCT-116 (Human Colon Carcinoma) | Potent, sub-micromolar range | [2] |

| Topoisomerase II Inhibition | kDNA decatenation | IC₉₀ = 41 µM | [3] |

Mechanism of Action: Targeting Topoisomerase II

This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II.[1][3] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, this compound leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and ultimately apoptosis (programmed cell death).

The proposed mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex, a transient intermediate in the enzyme's catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, leading to permanent double-strand breaks.

Conclusion and Future Directions

This compound, isolated from the marine sponge Zyzzya fuliginosa, represents a significant lead compound in the development of novel anti-cancer therapeutics. Its potent cytotoxicity and well-defined mechanism of action as a topoisomerase II inhibitor make it an attractive candidate for further preclinical and clinical investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon, whether in the pursuit of synthesizing more potent analogs, elucidating further mechanistic details, or developing novel drug delivery systems for this promising marine natural product. The continued exploration of marine biodiversity, coupled with sophisticated chemical and biological screening techniques, promises to uncover more therapeutic treasures like this compound.

References

Makaluvamine A: A Deep Dive into its Chemical Core and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Makaluvamine A is a fascinating marine alkaloid belonging to the pyrroloiminoquinone class of natural products. First isolated from the Fijian sponge of the genus Zyzzya, it has garnered significant attention from the scientific community due to its potent cytotoxic and antitumor activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, with a focus on its potential as a therapeutic agent.

Chemical Structure and Stereochemistry

This compound possesses a unique and complex polycyclic aromatic scaffold. Its core structure is a pyrrolo[4,3,2-de]pyrrolo[2,3-h]quinolin-4(5H)-one, a pentacyclic system containing a pyrroloiminoquinone moiety.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Makaluvamine A in Zyzzya Sponges

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the current understanding of the biosynthetic pathway of Makaluvamine A, a member of the pyrroloiminoquinone class of alkaloids, in Zyzzya sponges. While direct experimental evidence from Zyzzya species is limited, this guide synthesizes the prevailing hypotheticals and recent discoveries in the broader field of pyrroloiminoquinone biosynthesis to present a comprehensive model.

Introduction

Makaluvamines are a group of cytotoxic alkaloids first isolated from the marine sponge Zyzzya fuliginosa.[1] These compounds, characterized by a pyrrolo[4,3,2-de]quinoline core, have garnered significant interest due to their potent biological activities, including anticancer, antimicrobial, and antiviral properties.[1] this compound, a representative member of this family, is believed to be a key intermediate in the biogenesis of more complex pyrroloiminoquinones. Understanding its biosynthetic pathway is crucial for harnessing these compounds for therapeutic purposes, potentially through synthetic biology or biomimetic synthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of pyrroloiminoquinones is a complex process that is now understood to be far more intricate than a simple modification of tryptophan. Recent research on the biosynthesis of ammosamides, structurally related compounds, has shed light on a likely pathway for makaluvamines. This pathway involves a peptide scaffold and a series of enzymatic modifications.[2][3]

The proposed pathway begins with the attachment of tryptophan to a scaffold peptide in an ATP and tRNA-dependent reaction catalyzed by a PEptide Amino-acyl tRNA ligase (PEARL).[2][3] The indole ring of the tryptophan residue is then oxidized. Subsequent steps involve the incorporation of other amino acids, also in a tRNA-dependent manner, and further enzymatic modifications to form the characteristic pyrroloiminoquinone core.[2][3]

Below is a diagram illustrating the proposed biosynthetic pathway leading to the pyrroloiminoquinone core structure of this compound.

Quantitative Data

Direct quantitative data from in-vivo biosynthetic studies in Zyzzya sponges, such as precursor incorporation rates or enzyme kinetics, are not currently available in the scientific literature. Research in this area has been hampered by the difficulties in culturing marine sponges and their associated microorganisms. The following table summarizes the type of quantitative data that would be sought in future studies to elucidate the this compound biosynthetic pathway.

| Data Type | Description | Potential Experimental Approach |

| Precursor Incorporation | Percentage of an isotopically labeled precursor (e.g., ¹³C-tryptophan) that is incorporated into the final this compound molecule. | Isotopic labeling and feeding experiments followed by mass spectrometry or NMR analysis. |

| Enzyme Kinetics | Michaelis-Menten constants (Km and Vmax) for the key enzymes in the pathway, such as the PEARL enzymes and oxidoreductases. | In vitro assays with purified enzymes and substrates. |

| Metabolite Flux | The rate of flow of metabolites through different branches of the pathway. | Stable isotope labeling and metabolic flux analysis. |

Experimental Protocols

While specific experimental protocols for studying this compound biosynthesis in Zyzzya sponges have not been published, this section outlines the detailed methodologies that would be employed based on standard practices in natural product biosynthesis research.

4.1. Isotopic Labeling and Precursor Feeding Experiments

This experiment aims to identify the primary precursors of this compound.

-

Materials:

-

Live Zyzzya sponge specimens.

-

Isotopically labeled precursors (e.g., [U-¹³C]-L-tryptophan, ¹⁵N-L-tryptophan).

-

Seawater aquarium system.

-

Solvents for extraction (e.g., methanol, dichloromethane).

-

HPLC for purification.

-

Mass spectrometer and NMR spectrometer for analysis.

-

-

Protocol:

-

Acclimate live Zyzzya sponge specimens in a controlled seawater aquarium system.

-

Prepare a stock solution of the isotopically labeled precursor.

-

Administer the labeled precursor to the seawater surrounding the sponges.

-

Incubate the sponges for a defined period (e.g., 24, 48, 72 hours).

-

Harvest the sponge tissue and freeze-dry.

-

Extract the metabolites using a suitable solvent system.

-

Purify this compound from the crude extract using HPLC.

-

Analyze the purified this compound by mass spectrometry to determine the incorporation of the label and by NMR spectroscopy to identify the position of the label.

-

4.2. Enzyme Assays for Key Biosynthetic Enzymes

This protocol describes how to assay the activity of a putative enzyme in the this compound pathway, for instance, a PEARL enzyme.

-

Materials:

-

Zyzzya sponge tissue or a heterologous expression system (e.g., E. coli) producing the putative enzyme.

-

Cell lysis buffer.

-

Substrates for the enzyme (e.g., scaffold peptide, ATP, tRNA, amino acid).

-

Reaction buffer.

-

LC-MS for product detection.

-

-

Protocol:

-

Prepare a cell-free extract from the sponge tissue or the heterologous expression system.

-

Purify the putative enzyme using chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

Set up a reaction mixture containing the purified enzyme, substrates, and reaction buffer.

-

Incubate the reaction at an optimal temperature for a specific time.

-

Quench the reaction.

-

Analyze the reaction mixture by LC-MS to detect the formation of the expected product.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Zyzzya sponges is a fascinating and complex process. While the exact details are still under investigation, the discovery of the PEARL-mediated pathway for related pyrroloiminoquinones provides a strong foundation for future research. The experimental approaches outlined in this guide provide a roadmap for elucidating the specific enzymes and intermediates involved in the biosynthesis of this important class of marine natural products. A deeper understanding of this pathway will be instrumental for the sustainable production of makaluvamines and their analogues for drug development.

References

Makaluvamine A: A Deep Dive into its Mechanism as a Topoisomerase II Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Makaluvamine A is a marine alkaloid belonging to the pyrroloiminoquinone class, originally isolated from sponges of the Zyzzya genus.[1][2] These compounds have garnered significant attention within the scientific community for their potent cytotoxic and antitumor activities.[3][4] A primary mechanism contributing to the anticancer properties of this compound is its interaction with topoisomerase II, a critical enzyme in DNA replication and cell division.[2][5] This technical guide provides an in-depth exploration of this compound's mechanism of action as a topoisomerase II inhibitor, summarizing key quantitative data and outlining detailed experimental protocols for its study. While the precise mode of interaction has been a subject of some debate, evidence strongly suggests that this compound primarily functions as a topoisomerase II poison.[1][6]

Core Mechanism of Action: Topoisomerase II Poisoning

Topoisomerase II enzymes resolve DNA topological problems, such as supercoiling and tangling, by creating transient double-strand breaks (DSBs), passing an intact DNA segment through the break, and then resealing it.[7] This process involves the formation of a temporary covalent intermediate known as the "cleavable complex," where the enzyme is linked to the 5' ends of the broken DNA. Topoisomerase II inhibitors can be broadly classified into two categories: catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA, and poisons, which stabilize the cleavable complex, leading to an accumulation of permanent DSBs and subsequent cell death.

This compound is predominantly recognized as a topoisomerase II poison.[1][8] Its mechanism involves the following key steps:

-

DNA Intercalation : this compound is capable of intercalating into the DNA double helix.[1][3] This insertion between base pairs is a crucial preceding step that facilitates its interaction with the topoisomerase II enzyme.

-

Stabilization of the Cleavable Complex : By binding to the DNA-topoisomerase II complex, this compound prevents the religation of the DNA strands. This traps the enzyme in its transient state, forming a stable drug-enzyme-DNA ternary complex.

-

Induction of DNA Double-Strand Breaks : The stabilized cleavable complexes are converted into permanent DNA double-strand breaks when encountered by the replication or transcription machinery.[8]

-

Cellular Response : The accumulation of these DSBs triggers a cascade of cellular events, including cell cycle arrest and, ultimately, apoptosis (programmed cell death).[4]

While the primary mechanism appears to be poisoning, some conflicting data exists, with certain studies suggesting that some makaluvamines may also act as catalytic inhibitors by inhibiting the decatenation of kinetoplast DNA (kDNA) without necessarily forming cleavable complexes.[1] However, the evidence supporting the poisoning model, such as the induction of protein-linked DNA breaks, is more substantial.[1][8]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the bioactivity of this compound and its analogs.

Table 1: In Vitro Cytotoxicity of this compound and Analogs

| Compound/Analog | Cell Line | IC50 Value | Reference(s) |

| This compound | HCT-116 (Human Colon Carcinoma) | Not specified, but potent | [3][5] |

| This compound | CHO xrs-6 (Topoisomerase II sensitive) | Hypersensitive Factor (HF) = 9 | [1] |

| Makaluvamine Analogs | HCT-116 (Human Colon Carcinoma) | Several analogs showed better IC50 than etoposide | [5][9] |

| Makaluvamine Analogs | MCF-7 (Human Breast Adenocarcinoma) | All 12 tested analogs showed better IC50 than etoposide and m-AMSA | [5][9] |

| Makaluvamine Analogs | MDA-MB-468 (Human Breast Adenocarcinoma) | All 12 tested analogs showed better IC50 than etoposide and m-AMSA | [5][9] |

Table 2: Topoisomerase II Inhibition by Makaluvamines

| Compound | Assay | Result | Concentration | Reference(s) |

| This compound | kDNA Decatenation | IC90 | 41 µM | [1] |

| Makaluvamine F | kDNA Decatenation | IC90 | 25 µM | [1] |

| Makaluvamine C, D, E | pUC19 DNA Cleavage | Promoted cleavable complex formation | 33–466 µM | [1] |

| Makaluvamine N | pBR322 DNA Relaxation | >90% inhibition | 5.0 µg/mL | [1] |

| Makaluvamine Analogs | Topoisomerase II Inhibition | 5 analogs showed inhibition comparable to etoposide and m-AMSA | Not specified | [5][9] |

Table 3: In Vivo Antitumor Activity of Makaluvamines

| Compound | Animal Model | Tumor Model | Outcome | Reference(s) |

| This compound | Athymic (nu/nu) mice | OVCAR3 Human Ovarian Carcinoma Xenograft | Reduced tumor mass | [1][3] |

| Makaluvamine C | Athymic (nu/nu) mice | OVCAR3 Human Ovarian Carcinoma Xenograft | Reduced tumor mass | [1][3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for studying the mechanism of this compound.

Topoisomerase II Decatenation Assay

This assay assesses the catalytic activity of topoisomerase II by measuring its ability to separate catenated (interlocked) DNA circles found in kinetoplast DNA (kDNA).

Principle: Active topoisomerase II decatenates kDNA into individual minicircles. Catalytic inhibitors prevent this process. The different DNA forms (catenated vs. decatenated) are then separated by agarose gel electrophoresis.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT):

-

Human Topoisomerase IIα enzyme (e.g., 1-2 units)

-

kDNA substrate (e.g., 200 ng)

-

Varying concentrations of this compound (or vehicle control, e.g., DMSO).

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to dissociate protein from DNA) and proteinase K (to digest the enzyme).

-

Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Run the gel until adequate separation is achieved. Visualize the DNA bands under UV light. Catenated kDNA remains in the well or migrates slowly, while decatenated minicircles migrate faster into the gel.

-

Analysis: Quantify the band intensities to determine the concentration of this compound required to inhibit decatenation (e.g., IC50 or IC90).

Cleavable Complex Assay (Neutral Filter Elution)

This assay specifically detects the formation of protein-linked DNA double-strand breaks, a hallmark of topoisomerase II poisons.

Principle: Cells are lysed on a filter under non-denaturing conditions. Free DNA passes through the filter, while DNA covalently linked to protein (the cleavable complex) is retained. The amount of retained DNA is proportional to the level of cleavable complexes formed.

Protocol:

-

Cell Treatment: Treat the chosen cancer cell line (e.g., HCT-116) with varying concentrations of this compound, a positive control (e.g., etoposide), and a vehicle control for a defined period (e.g., 1-2 hours).

-

Radiolabeling (Optional but common): The cellular DNA is often pre-labeled by growing cells in the presence of a radioactive precursor like [¹⁴C]-thymidine for ease of quantification.

-

Lysis: Harvest the cells and carefully lyse them directly on a polycarbonate filter using a lysis solution containing a detergent (e.g., SDS) and proteinase K (in a parallel control to measure total DNA breaks).

-

Elution: Elute the DNA from the filter using a neutral buffer (pH 7.2) at a constant flow rate. Collect fractions over several hours.

-

Quantification: Measure the amount of DNA in the eluted fractions and the amount retained on the filter (e.g., by scintillation counting if radiolabeled, or fluorescence if using a DNA-binding dye).

-

Analysis: The fraction of DNA retained on the filter in the absence of proteinase K represents the protein-linked DNA breaks. An increase in retained DNA with increasing drug concentration indicates the stabilization of the cleavable complex.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include vehicle-only and untreated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with this compound.

Caption: Mechanism of this compound as a Topoisomerase II poison.

Caption: Experimental workflow for the Topoisomerase II decatenation assay.

Caption: Logical cascade of cellular events following this compound exposure.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer therapeutics. Its primary mechanism of action is the inhibition of topoisomerase II, acting predominantly as a poison by stabilizing the enzyme-DNA cleavable complex. This leads to the accumulation of lethal double-strand breaks, triggering cell cycle arrest and apoptosis in cancer cells. The potent in vitro cytotoxicity and in vivo antitumor activity underscore its therapeutic potential.[1][3] However, conflicting reports on its precise interaction with topoisomerase II suggest that further detailed structural and mechanistic studies are warranted.[1] Future research should focus on synthetic derivatization to enhance selectivity for cancer cells, improve pharmacokinetic properties, and fully elucidate the structure-activity relationships to optimize its potential as a clinical drug candidate.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. mcpharmacol.com [mcpharmacol.com]

- 5. Analogs of the marine alkaloid makaluvamines: Synthesis, topoisomerase II inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Makaluvamines vary in ability to induce dose-dependent DNA cleavage via topoisomerase II interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Analogs of the marine alkaloid makaluvamines: synthesis, topoisomerase II inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of Makaluvamine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Makaluvamine A, a marine alkaloid isolated from sponges of the genus Zyzzya, has emerged as a promising candidate in the landscape of anticancer drug discovery. This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs against various cancer cell lines, detailing its mechanism of action, summarizing its cytotoxic efficacy, and outlining the experimental protocols used to elucidate its effects.

Core Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of topoisomerase II.[1][2] This enzyme is crucial for DNA replication and transcription, as it resolves DNA tangles and supercoils. This compound acts as a topoisomerase II poison, stabilizing the transient DNA-enzyme cleavage complex. This leads to the accumulation of double-strand DNA breaks, which, if not repaired, trigger downstream signaling cascades culminating in cell cycle arrest and apoptosis.[1]

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound and its synthetic analogs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | HCT-116 (Colon) | Not explicitly stated, but showed potent activity | [1][2] |

| MCF-7 (Breast) | Not explicitly stated, but showed potent activity | [2][3] | |

| MDA-MB-468 (Breast) | Not explicitly stated, but showed potent activity | [2][3] | |

| Makaluvamine J | PANC-1 (Pancreatic) | 0.046 | [4] |

| KB3-1 (Epidermoid Carcinoma) | Not explicitly stated, but less potent than in PANC-1 | [4] | |

| FBA-TPQ (Analog) | MCF-7 (Breast) | ~0.1 - 1.0 | [5] |

| MDA-MB-468 (Breast) | ~0.1 - 1.0 | [5] | |

| OVCAR-3 (Ovarian) | Potent activity reported | [6] | |

| A2780 (Ovarian) | Potent activity reported | [6] | |

| Compound Ic (Analog) | A549 (Lung) | Potent activity reported | [7] |

| H1299 (Lung) | Potent activity reported | [7] |

Signaling Pathways and Cellular Effects

This compound and its analogs induce a cascade of cellular events leading to cancer cell death. These include the induction of apoptosis and cell cycle arrest, often mediated by the p53 tumor suppressor protein.

Apoptosis Induction

Treatment with this compound analogs has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[7][8] This is characterized by the activation of caspases, a family of proteases that execute the apoptotic program. Key players in this pathway include the cleavage of PARP and the activation of caspase-3, -8, and -9.[5][7] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also shifted in favor of apoptosis.[5]

References

An In-depth Technical Guide to the Pharmacological Properties of Makaluvamine A and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Makaluvamine A, a marine alkaloid isolated from sponges of the genus Zyzzya, and its synthetic derivatives represent a promising class of compounds with significant pharmacological properties, most notably potent anticancer activity. This technical guide provides a comprehensive overview of the core pharmacological aspects of these pyrroloiminoquinone alkaloids. It delves into their primary mechanism of action as topoisomerase II inhibitors, their effects on crucial cellular signaling pathways, and their cytotoxic profiles against a range of cancer cell lines. This document summarizes key quantitative data, details essential experimental protocols for their evaluation, and presents visual representations of the underlying molecular interactions to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.

Introduction

The marine environment is a rich source of structurally diverse and biologically active natural products. Among these, the makaluvamines have emerged as a significant class of alkaloids due to their potent cytotoxic and antitumor properties.[1] this compound, the parent compound, and its numerous synthetic analogs have been the subject of extensive research to unravel their therapeutic potential. This guide aims to consolidate the current knowledge on the pharmacological properties of these compounds, with a focus on their anticancer activities.

Mechanism of Action

The primary mechanism by which this compound and its derivatives exert their cytotoxic effects is through the inhibition of DNA topoisomerase II.[2] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By targeting topoisomerase II, makaluvamines can induce DNA damage, leading to cell cycle arrest and apoptosis.

Topoisomerase II Inhibition

Makaluvamines are generally considered to be topoisomerase II poisons, meaning they stabilize the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[2] This action is similar to clinically used anticancer drugs like etoposide. However, there is some evidence to suggest that certain makaluvamine derivatives may also act as catalytic inhibitors of topoisomerase II, interfering with the enzyme's ability to bind to or cleave DNA without stabilizing the cleavage complex.[3]

Caption: Mechanism of Topoisomerase II poisoning by this compound.

Modulation of Other Signaling Pathways

Beyond topoisomerase II inhibition, makaluvamines have been shown to influence other critical cellular pathways implicated in cancer progression:

-

MDM2-p53 Pathway: Some synthetic makaluvamine analogs have been found to modulate the expression of MDM2 and the tumor suppressor protein p53.[1] By downregulating MDM2, an E3 ubiquitin ligase that targets p53 for degradation, these compounds can lead to the stabilization and activation of p53. This, in turn, can trigger apoptosis and cell cycle arrest.[1]

Caption: Modulation of the MDM2-p53 pathway by Makaluvamine analogs.

-

c-Kit Expression: Certain synthetic makaluvamine analogs, such as DHN-II-84 and DHN-III-14, have been demonstrated to decrease the expression of the receptor tyrosine kinase c-Kit in neuroendocrine tumor cells.[4] The inhibition of c-Kit signaling can contribute to the induction of apoptosis.[4]

-

HIF-1α Pathway: Makaluvamines have also been reported to inhibit the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, which is crucial for tumor adaptation to hypoxic conditions.[4]

Quantitative Data: Cytotoxicity

The cytotoxic potential of this compound and its derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are common metrics used to quantify this activity. The following tables summarize some of the reported data.

Table 1: IC50 Values of Makaluvamine J and Analogs against Pancreatic and Epidermoid Carcinoma Cell Lines

| Compound | PANC-1 (µM) | KB3-1 (µM) | Selective Index (KB3-1/PANC-1) |

| Makaluvamine J (1) | 0.046 | >1 | >21.7 |

| Analog 23 | 0.042 | 0.45 | 10.7 |

| Analog 24 | 0.029 | 0.38 | 13.1 |

| Analog 27 | 0.027 | 0.029 | 1.1 |

| Analog 28 | 0.035 | 0.038 | 1.1 |

Data adapted from a 2024 study on the unified synthesis and biological evaluation of Makaluvamine J and its analogs.[5]

Table 2: Cytotoxicity (IC50 in µM) of Makaluvamine Analogs against Various Cancer Cell Lines

| Compound | HCT-116 (Colon) | MCF-7 (Breast) | MDA-MB-468 (Breast) |

| Analog 4f | 0.56 | 0.84 | 0.65 |

| Analog 7c | 1.2 | 1.5 | 1.1 |

| Analog 7e | 0.89 | 1.1 | 0.92 |

| Etoposide | 1.5 | 2.1 | 1.8 |

| m-AMSA | 0.45 | 0.62 | 0.51 |

Data compiled from studies on synthetic makaluvamine analogs.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacological properties of makaluvamines.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the makaluvamine derivative for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow for a typical MTT cytotoxicity assay.

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine 10X Topo II reaction buffer, 200-300 ng of kDNA, the test compound at various concentrations, and distilled water to a final volume of 18 µL.

-

Enzyme Addition: Add 2 µL of human topoisomerase IIα (1-2 units) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS.

-

Protein Digestion: Add proteinase K (to a final concentration of 50 µg/mL) and incubate at 37°C for 15 minutes.

-

Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining at the origin.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the makaluvamine derivative for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This method uses propidium iodide staining to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the makaluvamine derivative, then harvest and wash with PBS.

-

Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound and its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of topoisomerase II and the modulation of other key cancer-related signaling pathways. The quantitative data presented in this guide highlight their potent cytotoxicity against a range of cancer cell lines. The detailed experimental protocols provide a framework for the continued investigation and characterization of these promising compounds.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Further synthesis and evaluation of new derivatives are needed to optimize potency and selectivity, and to reduce potential toxicity.

-

In Vivo Efficacy: More extensive in vivo studies in animal models are required to validate the preclinical anticancer activity and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

Mechanism of Action Elucidation: A deeper understanding of the interplay between topoisomerase II inhibition and the modulation of other signaling pathways will be crucial for identifying predictive biomarkers and rational combination therapies.

-

Clinical Development: Promising candidates should be advanced into preclinical and eventually clinical trials to evaluate their safety and efficacy in cancer patients.

The continued exploration of makaluvamines and their analogs holds great promise for the development of novel and effective cancer therapeutics. This technical guide serves as a valuable resource for researchers dedicated to advancing this important area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Another Look at Pyrroloiminoquinone Alkaloids—Perspectives on Their Therapeutic Potential from Known Structures and Semisynthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Unified Synthesis and Biological Evaluation of Makaluvamine J and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Makaluvamine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Makaluvamine A, a pyrroloiminoquinone alkaloid isolated from marine sponges of the genus Zyzzya. This document is intended to serve as a core resource for researchers engaged in the study, synthesis, and application of this potent cytotoxic agent and topoisomerase II inhibitor.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Table 1: 1H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in DMSO-d6 (ppm) | Chemical Shift (δ) in CD3OD (ppm) |

| H-4 | 7.3 | Data not available |

| H-5 | 6.3 | Data not available |

| H-8 | 3.8 (multiplet) | Data not available |

| H-9 | 2.9 (multiplet) | Data not available |

| N-CH3 | Data not available | Data not available |

Note: Complete assignment of all protons and their coupling constants requires further data from the primary literature.

Table 2: 13C NMR Spectroscopic Data for this compound

A complete, assigned 13C NMR dataset for this compound is not currently available in the public domain literature reviewed. Further investigation of the original isolation and structure elucidation publications is required to populate this table.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | m/z [M+H]+ | Molecular Formula | Note |

| HR-ESI-MS | Data not available | C11H11N3O | High-resolution mass spectrometry data for the parent molecule is needed for confirmation. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on methodologies reported for its analogs and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d6 or CD3OD, ~0.5 mL) in a 5 mm NMR tube.

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer, such as a 500 MHz or 600 MHz instrument (e.g., JEOL JNM-ECZ500R/S1).

-

1H NMR Acquisition: One-dimensional proton NMR spectra are recorded at a specific temperature (e.g., 25 °C). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a defined spectral width, and a relaxation delay.

-

13C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton decoupling. A larger number of scans is typically required due to the low natural abundance of the 13C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

-

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer (e.g., Waters Xevo G2-XS Q-Tof).

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode to observe the protonated molecule [M+H]+. The instrument is calibrated to ensure high mass accuracy.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This experimental mass is then compared to the calculated theoretical mass for the molecular formula of this compound (C11H11N3O) to confirm its elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

An In-depth Technical Guide to the Binding Affinity of Makaluvamine A with DNA Topoisomerase II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Makaluvamine A, a marine natural product, and its cellular target, DNA topoisomerase II. This compound has demonstrated significant cytotoxic and anti-cancer properties, primarily attributed to its activity as a DNA topoisomerase II inhibitor.[1][2][3] This document consolidates available quantitative data, details relevant experimental methodologies, and illustrates the proposed mechanisms of action and experimental workflows.

Quantitative Data on this compound and Analog Activity

Topoisomerase II Inhibitory Activity

This compound's efficacy as a topoisomerase II inhibitor has been quantified through in vitro enzymatic assays. The concentration required to inhibit 90% of the decatenation of kinetoplast DNA (kDNA) by topoisomerase II (IC90) is a key metric.

| Compound | IC90 (kDNA Decatenation) | Reference |

| This compound | 41 µM | [4] |

| Makaluvamine F | 25 µM | [4] |

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of this compound and its synthetic analogs have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| This compound | HCT-116 (Colon Carcinoma) | Not explicitly stated, but active | [5] |

| Makaluvamine I | CHO xrs-6 (Chinese Hamster Ovary, DSB repair-deficient) | 0.4 | [4] |

| Makaluvamine I | CHO AA8 (Chinese Hamster Ovary, DNA repair-competent) | 2 | [4] |

| Analog 7d (N-tosyl-6-phenethylamino derivative) | HCT-116 (Colon Carcinoma) | 0.5 | [5] |

| Analog 4c (benzyl amino derivative) | MCF-7 (Breast Cancer) | 1.0 | [5] |

| Etoposide (Control) | HCT-116 (Colon Carcinoma) | 1.7 ± 0.2 | [5] |

| m-AMSA (Control) | HCT-116 (Colon Carcinoma) | 0.7 ± 0.3 | [5] |

Mechanism of Action: A Topoisomerase II Poison

Current evidence strongly suggests that this compound functions as a topoisomerase II poison .[4] Unlike catalytic inhibitors that block the enzyme's active site, poisons stabilize the transient "cleavable complex" formed between topoisomerase II and DNA. This stabilization leads to an accumulation of protein-linked DNA double-strand breaks (DSBs), which are highly cytotoxic and trigger apoptotic cell death.[4] The proposed mechanism involves the intercalation of the planar pyrroloiminoquinone core of this compound into the DNA helix at the site of enzyme cleavage.

Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of this compound with DNA topoisomerase II.

Topoisomerase II-Mediated kDNA Decatenation Assay

This in vitro assay assesses the catalytic activity of topoisomerase II by measuring its ability to separate the interlocked rings of kinetoplast DNA (kDNA).

Objective: To determine the concentration of this compound required to inhibit the decatenation of kDNA by topoisomerase II.

Materials:

-

Human DNA Topoisomerase II

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/ml albumin)

-

ATP solution

-

This compound stock solution (in DMSO)

-

Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, ATP, and kDNA.

-

Add varying concentrations of this compound (or DMSO for the control) to the reaction tubes.

-

Initiate the reaction by adding a standardized amount of human topoisomerase II.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated kDNA (which remains near the well) from the decatenated, circular DNA products (which migrate into the gel).

-

Stain the gel with ethidium bromide and visualize using a gel imaging system.

-

Quantify the amount of decatenated product in each lane to determine the inhibitory effect of this compound at each concentration.

Neutral Filter Elution Assay

This assay is used to detect protein-linked DNA double-strand breaks, a hallmark of topoisomerase II poisons.

Objective: To determine if this compound induces the formation of protein-linked DNA double-strand breaks in cultured cells.

Materials:

-

Cultured cells (e.g., human cancer cell lines)

-

This compound

-

Radioisotope for DNA labeling (e.g., ¹⁴C-thymidine)

-

Lysis solution (e.g., containing SDS and proteinase K)

-

Elution buffer (neutral pH)

-

Polyvinyl chloride (PVC) filters

-

Filter elution apparatus

-

Scintillation counter

Procedure:

-

Label the cellular DNA by growing cells in the presence of a radioactive precursor like ¹⁴C-thymidine for one to two cell cycles.

-

Treat the labeled cells with various concentrations of this compound for a defined period.

-

Harvest the cells and carefully layer them onto PVC filters.

-

Lyse the cells directly on the filter using a lysis solution. For detecting total DNA strand breaks, proteinase K is included to digest proteins. To detect protein-linked breaks, a parallel sample is run without proteinase K.

-

Elute the DNA from the filter using a neutral elution buffer at a slow, constant flow rate.

-

Collect fractions of the eluate over time.

-

The amount of DNA eluted is proportional to the number of strand breaks. DNA with more breaks will be smaller and elute more quickly.

-

Quantify the radioactivity in each fraction and the filter using a scintillation counter.

-

Compare the elution profiles of treated and untreated cells to determine the extent of DNA damage. An increase in the rate of elution in the absence of proteinase K is indicative of protein-linked DNA breaks.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Objective: To visualize and quantify DNA double-strand breaks induced by this compound in single cells.

Materials:

-

Cultured cells

-

This compound

-

Low-melting-point agarose

-

Microscope slides

-

Lysis solution (high salt and detergent)

-

Neutral electrophoresis buffer

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Treat cells with this compound.

-

Embed the treated cells in a thin layer of low-melting-point agarose on a microscope slide.

-

Lyse the cells by immersing the slides in a lysis solution, which removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Perform electrophoresis under neutral pH conditions. This allows broken DNA fragments to migrate out of the nucleoid, forming a "comet tail." The intact DNA remains in the "comet head."

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope.

-

Quantify the DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head using specialized image analysis software.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for assessing the binding affinity and mechanism of action of this compound.

Workflow for characterizing this compound's interaction with Topoisomerase II.

Conclusion

This compound is a potent inhibitor of DNA topoisomerase II. Although direct binding affinity data remains to be elucidated, substantial evidence from in vitro enzymatic assays and cellular studies demonstrates its function as a topoisomerase II poison. It effectively intercalates into DNA, stabilizes the cleavable complex, and induces cytotoxic DNA double-strand breaks. The quantitative data on its inhibitory and cytotoxic concentrations underscore its potential as a lead compound in the development of novel anti-cancer therapeutics. Further investigation into the precise molecular interactions at the binding site could facilitate the design of even more potent and selective analogs.

References

- 1. Makaluvamines vary in ability to induce dose-dependent DNA cleavage via topoisomerase II interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analogs of the marine alkaloid makaluvamines: Synthesis, topoisomerase II inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Makaluvamine A Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research into the cytotoxic properties of Makaluvamine A, a pyrroloiminoquinone alkaloid derived from marine sponges of the genus Zyzzya. Makaluvamines have garnered significant interest in the scientific community for their potent anti-cancer activities. This document consolidates key findings on their mechanism of action, quantitative cytotoxicity data, and the experimental protocols used for their evaluation.

Core Mechanism of Action: Topoisomerase II Inhibition

Early investigations into the cytotoxic effects of makaluvamines identified the inhibition of DNA topoisomerase II (Topo II) as a primary mechanism of action.[1][2] These compounds are believed to function as Topo II poisons, intercalating into DNA and stabilizing the Topo II-DNA cleavable complex.[3] This action leads to the accumulation of protein-linked DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.[1][3]

This compound, in particular, has been shown to induce DNA double-strand breaks in a dose-dependent manner, similar to the known Topo II inhibitor m-AMSA.[1] The sensitivity of cancer cells to makaluvamines is enhanced in cell lines that are more susceptible to agents that form topoisomerase II-cleavable complexes.[1] While Topo II inhibition is a central mechanism, other studies suggest that makaluvamines may also exert their antitumor effects by inhibiting MDM2 and NFAT1.[4]

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its synthetic analogs has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values reported in various preclinical studies.

| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | HCT-116 | Colon Carcinoma | Activity noted, specific IC50 not provided in snippets | [1] |

| This compound | OVCAR3 | Ovarian Carcinoma | In vivo activity demonstrated | [3][5] |

| Makaluvamine F | kDNA decatenation assay | (in vitro) | 25 (IC90) | [3] |

| Makaluvamine J | PANC-1 | Pancreatic Cancer | 0.046 - 0.054 | [6][7][8] |

| Makaluvamine J | KB3-1 | Epidermoid Carcinoma | 0.2 | [6][7] |

| Makaluvamine K | PANC-1 | Pancreatic Cancer | 0.056 | [8] |

| Makaluvamine N | HCT-116 | Colon Carcinoma | ~1.3 (0.6 µg/mL) | [9] |

| Analog DHN-II-84 | H727, TT, MZ-CRC-1 | Neuroendocrine Tumors | 1 - 4 | [4] |

| Analog DHN-III-14 | H727, TT, MZ-CRC-1 | Neuroendocrine Tumors | 0.5 - 4 | [4] |

| Tryptamine analog 24 | PANC-1 | Pancreatic Cancer | 0.029 | [7] |

| Benzyl/Phenethyl Analogs | MCF-7, MDA-MB-468, HCT-116 | Breast, Colon Cancer | 0.56 - 11 | [10] |

| Analog FBA-TPQ | Various (14 cell lines) | Multiple | 0.097 - 2.297 | [11] |

Experimental Protocols

The evaluation of this compound's cytotoxicity involves a series of standardized in vitro assays designed to measure cell viability, proliferation, apoptosis, and specific enzymatic inhibition.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effect of a compound on cancer cells.

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

-

Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, PANC-1) are seeded in 96-well plates at a density of 4,000 to 5,000 cells per well.[11]

-

Compound Treatment: Cells are exposed to a range of concentrations of the makaluvamine analog (e.g., 0.01 to 10 µmol/L) for a specified duration, typically 48 to 72 hours.[11][12]

-

MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL) is added to each well.[11]

-

Incubation: The plates are incubated for 2 to 4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[11][12]

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.[12]

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[12]

-

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. It is often used to confirm results from MTT assays.[4]

Apoptosis Assays

These methods are used to confirm that cell death is occurring via apoptosis, a programmed and controlled process.

-

Annexin V Staining and Flow Cytometry:

-

Cell Treatment: Cells are treated with the test compound for a set period (e.g., 48 hours).[4]

-

Harvesting: Cells are harvested and washed.

-

Staining: Cells are incubated with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a nuclear stain like Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Analysis: The stained cells are analyzed using a flow cytometer. The results distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[4]

-

Topoisomerase II Inhibition Assays

These assays directly measure the effect of makaluvamines on the enzymatic activity of Topo II.

-

kDNA Decatenation Assay:

-

Reaction Mixture: The assay mixture contains kinetoplast DNA (kDNA), which consists of a network of interlocked DNA minicircles, human Topo II enzyme, and the test compound (e.g., this compound or F) at various concentrations.[1][3]

-

Incubation: The reaction is incubated to allow the enzyme to decatenate (unlink) the kDNA circles.

-

Analysis: The reaction products are separated by agarose gel electrophoresis. In the absence of an inhibitor, Topo II will release the minicircles, which migrate into the gel. An effective inhibitor will prevent decatenation, and the kDNA network will remain in the loading well. The concentration that inhibits 90% of the decatenation activity (IC90) can be determined.[3]

-

-

DNA Cleavage Assay (Neutral Filter Elution): This assay detects the formation of protein-linked DNA double-strand breaks, a hallmark of Topo II poisons.[1][3] It measures the rate at which DNA elutes through a filter under neutral conditions; the presence of breaks increases the elution rate.

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in this compound cytotoxicity.

Caption: General workflow for assessing in vitro cytotoxicity.

Caption: this compound's mechanism via Topo II poisoning.

Caption: Inhibition of c-Kit and downstream signaling pathways.

In Vivo Studies

The anti-cancer potential of makaluvamines has been corroborated by in vivo studies. Notably, this compound and C demonstrated the ability to increase the life span of nude mice bearing solid tumors of human ovarian cancer cells (OVCAR3).[1][3] These findings underscore the translational potential of this class of compounds from in vitro cytotoxicity to in vivo efficacy.

Conclusion and Future Directions

Early-stage research has firmly established this compound and its related compounds as potent cytotoxic agents, primarily through the inhibition of topoisomerase II. The consistent cytotoxic activity across a variety of cancer cell lines, coupled with initial positive in vivo results, highlights their promise as lead compounds for novel anti-cancer drug development. Future research should focus on elucidating the full spectrum of their molecular targets, optimizing their structure-activity relationship to enhance potency and selectivity, and conducting further preclinical in vivo studies to assess their safety and efficacy profiles. The development of synthetic analogs with improved pharmacological properties remains a key area of interest.[2][7]

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Analogs of the marine alkaloid makaluvamines: Synthesis, topoisomerase II inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Makaluvamine Analogs Decrease c-Kit Expression and Are Cytotoxic to Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Unified Synthesis and Biological Evaluation of Makaluvamine J and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. files.eric.ed.gov [files.eric.ed.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Makaluvamine A from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Introduction

Makaluvamines are a group of pyrroloiminoquinone alkaloids predominantly isolated from marine sponges of the genus Zyzzya.[1][2][3] These compounds have garnered significant interest within the scientific community due to their potent biological activities, including cytotoxicity against various cancer cell lines and inhibition of topoisomerase II.[1][3] Makaluvamine A, a prominent member of this family, has demonstrated in vivo antitumor activity, making it a valuable lead compound for drug discovery and development. This document provides a detailed protocol for the extraction and purification of this compound from its natural source.

Biological Activity and Signaling Pathway

This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[1][3] This inhibition leads to DNA damage and subsequently induces apoptosis. Furthermore, research has indicated that this compound and its analogs can modulate various signaling pathways involved in cell proliferation and survival. One of the key pathways affected is the c-Kit signaling cascade. The c-Kit receptor tyrosine kinase plays a critical role in cell growth, and its downstream signaling through pathways such as JAK/STAT, RAS/MAPK, and PI3K/AKT is often dysregulated in cancer. By interfering with this pathway, this compound can effectively halt tumor progression.

Caption: Signaling Pathway of this compound.

Extraction and Purification of this compound

The following protocol outlines the general procedure for the extraction and isolation of this compound from the marine sponge Zyzzya fuliginosa.

Experimental Workflow

Caption: General workflow for this compound extraction.

Materials and Reagents

-

Marine sponge (Zyzzya fuliginosa)

-

Ethanol (EtOH)

-

Chloroform (CHCl₃)

-

Trifluoroacetic acid (TFA)

-

Water (H₂O), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Polychrome-1 (or equivalent hydrophobic resin)

-

Sephadex LH-20

-

Preparative C18 HPLC column

Equipment

-

Freeze-dryer

-

Rotary evaporator

-

Chromatography columns

-

Fraction collector

-

High-Performance Liquid Chromatography (HPLC) system

-

Spectrophotometer (for monitoring fractions)

Protocol

1. Sample Preparation a. Collect fresh specimens of the marine sponge Zyzzya fuliginosa. b. Immediately freeze the collected sponge samples to prevent degradation of the target compounds. c. Lyophilize the frozen sponge material to remove water, resulting in a dry, powdered sample.

2. Extraction a. Extract the freeze-dried sponge material (e.g., 125 g) with 50% aqueous ethanol (EtOH) at room temperature.[2] b. Perform the extraction exhaustively until the solvent runs clear. c. Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a dark red residue.[2]

3. Initial Fractionation a. Triturate the crude extract with chloroform (CHCl₃) to partition the compounds based on polarity.[1] b. Separate the CHCl₃-soluble fraction from the insoluble residue. c. The CHCl₃-insoluble solid can be further subjected to column chromatography on a Polychrome-1 column using a water to ethanol gradient.[1]